molecular formula C16H13ClF3N3O2 B2493735 (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid CAS No. 338397-43-6

(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid

Cat. No.: B2493735
CAS No.: 338397-43-6
M. Wt: 371.74
InChI Key: RFFQJWDKJXBUPB-LPYMAVHISA-N
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Description

(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid ( 338397-43-6) is a chemical compound with a molecular formula of C16H13ClF3N3O2 and a molecular weight of 371.74 g/mol . This reagent features a hydrazone functional group linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety, a structure known for its significant research value. The trifluoromethylpyridine (TFMP) group is a key intermediate in the development of active compounds in the pharmaceutical industry . The unique physicochemical properties of the trifluoromethyl group—strongly electron-withdrawing and contributing to metabolic stability and biomolecular affinity—make derivatives containing it, like this compound, particularly interesting for investigating new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use. Researchers can leverage this compound as a building block in medicinal chemistry, for the synthesis of potential protein degraders, or as a standard in analytical studies. For comprehensive handling and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

(4E)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-15(12)23-22-13(6-7-14(24)25)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,23)(H,24,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFQJWDKJXBUPB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hydrazone linkage and a trifluoromethyl-substituted pyridine moiety. The molecular formula is C17H16ClF3N2O2C_{17}H_{16}ClF_3N_2O_2 with a molecular weight of approximately 398.77 g/mol. Its structural features contribute to its biological activity, particularly in enzyme inhibition and potential anti-cancer properties.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. These enzymes are critical in neurochemical pathways and inflammatory processes.
    • Cholinesterase Inhibition : Studies have shown that hydrazone derivatives can exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases like Alzheimer's. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
  • Antioxidant Activity :
    • The presence of the trifluoromethyl group enhances electron-withdrawing properties, which may contribute to the antioxidant capacity of the compound. This activity is crucial in mitigating oxidative stress-related damage in cells.
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Preliminary results indicate moderate cytotoxicity, suggesting potential as an anti-cancer agent .

Case Studies

  • In Vitro Studies :
    • A study investigated the inhibitory effects of related compounds on AChE and BChE, revealing that modifications in substituents significantly impacted activity levels. For example, halogen substitutions often enhanced inhibitory potency due to increased lipophilicity and hydrogen bonding capabilities .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the trifluoromethyl group interacts favorably with enzyme active sites, enhancing binding affinity and specificity towards targets such as COX-2 and lipoxygenases . These interactions are critical for understanding the structure-activity relationship (SAR) of these compounds.

Data Tables

CompoundTarget EnzymeIC50 (μM)Notes
Hydrazone Derivative 1AChE10.4Significant inhibition observed
Hydrazone Derivative 2BChE9.9Comparable activity to standard inhibitors
Hydrazone Derivative 3COX-219.2Moderate inhibition noted

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that hydrazone derivatives possess significant anticancer properties. Studies have shown that (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. This property is particularly relevant in the context of chronic conditions such as arthritis and inflammatory bowel disease .

3. Antimicrobial Activity
Preliminary studies have reported that this hydrazone derivative exhibits antimicrobial activity against various bacterial strains. The structure-activity relationship indicates that modifications in the molecular framework could enhance its efficacy, paving the way for new antimicrobial agents .

Agricultural Applications

1. Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops. Field trials are necessary to evaluate its effectiveness and environmental impact .

2. Plant Growth Regulation
Research indicates that certain hydrazone compounds can act as plant growth regulators. The application of this compound may enhance growth parameters such as root development and biomass accumulation, which is beneficial for agricultural productivity .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of novel polymeric materials with enhanced thermal and mechanical properties .

2. Coatings and Adhesives
In material science, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and resistance to environmental degradation. Its fluorinated components may provide additional benefits like water repellency and chemical resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine-Based Hydrazones

Several pyridine derivatives with chloro and substituted phenyl groups have been synthesized and studied. For example:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (from ): This compound shares a chloro-substituted pyridine core but lacks the trifluoromethyl group and hydrazin-1-ylidene linkage. Instead, it features amino and substituted phenyl groups, which may confer distinct electronic and steric properties .
  • Zygocaperoside and Isorhamnetin-3-O-glycoside (from ): While structurally unrelated to hydrazones, these compounds highlight the importance of spectroscopic methods (e.g., NMR, UV) for elucidating complex structures, a technique applicable to the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Analog from
Core Structure Hydrazone-linked pyridine with Cl/CF₃ Amino-linked pyridine with Cl/aryl substituents
Lipophilicity (logP)* High (due to CF₃ and phenyl groups) Moderate (aryl substituents dominate)
Solubility Improved by carboxylic acid moiety Limited (no ionizable group in most analogs)
Synthetic Yield Not reported in evidence 65–85% for analogs in
Reported Bioactivity Hypothesized enzyme inhibition (no direct data) Antimicrobial screening in

*Estimated based on substituent contributions.

Metabolic and Toxicological Considerations

No direct toxicity data exist for the target compound. However, chlorinated and trifluoromethylated pyridines in and showed moderate cytotoxicity in microbial assays. The carboxylic acid group may reduce toxicity by enhancing excretion, a hypothesis supported by analogs with polar functional groups .

Q & A

Q. What are the key steps for synthesizing (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Hydrazone formation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with 4-phenyl-2-oxobut-3-enoic acid under acidic reflux (e.g., acetic acid, 80°C, 12 hours) to form the hydrazone linkage .

Isomerization control : Ensuring the (4E)-configuration by adjusting solvent polarity (e.g., ethanol/water mixtures) and monitoring via UV-Vis spectroscopy .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Optimization Tips :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.
  • Yield improvement : Pre-dry reactants to minimize hydrolysis side reactions.
  • Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer :

  • NMR :
    • ¹H NMR : Key signals include the hydrazone proton (δ 8.2–8.5 ppm, singlet) and trifluoromethyl group (δ 4.3–4.5 ppm, quartet due to coupling with adjacent Cl) .
    • ¹³C NMR : Confirm the butanoic acid carbonyl (δ ~170 ppm) and pyridine carbons (δ 145–155 ppm) .
  • IR : Stretch frequencies for C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration) and hydrogen bonding patterns (e.g., between hydrazone and pyridine moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Variations in buffer pH (e.g., sodium acetate pH 4.6 vs. phosphate pH 7.4) can alter ionization and binding affinity .
  • Structural analogs : Compare activity with derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate pharmacophore contributions .
  • Data normalization : Use internal standards (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Q. Case Study :

  • Contradiction : IC₅₀ values differ by >10-fold in two cytotoxicity studies.
  • Resolution : Re-test under standardized conditions (e.g., 37°C, 5% CO₂, RPMI-1640 media) and validate via dose-response curves .

Q. What computational and experimental strategies are effective for studying its binding interactions with biological targets?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on the hydrazone group’s hydrogen bonding with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven binding .

Validation : Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Methodological Answer :

  • Rational modifications :
    • Bioisosteres : Replace the trifluoromethyl group with pentafluorosulfanyl (improves lipophilicity and metabolic resistance) .
    • Prodrugs : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability .
  • In vitro assays :
    • Microsomal stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
    • CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to prioritize non-inhibitory analogs .

Q. What analytical methods are critical for assessing purity in complex reaction mixtures?

Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile/0.1% trifluoroacetic acid) to resolve the compound from by-products (retention time ~12 min) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+ at m/z 456.0823 (calculated) .
  • Elemental analysis : Acceptable C, H, N ranges (±0.4% of theoretical values) ensure stoichiometric integrity .

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